Stereochemical Differentiation: (1R)-Enantiomer (134511-23-2) vs. (1S)-Enantiomer (615251-45-1)
The procurement decision between CAS 134511-23-2 and CAS 615251-45-1 hinges on the required absolute configuration. 1-Cyclopropylethane-1,2-diol is a chiral molecule with a single stereocenter . CAS 134511-23-2 is specifically designated as the (1R)-enantiomer, while CAS 615251-45-1 is the (1S)-enantiomer . These two compounds are non-superimposable mirror images and will exhibit different interactions in any chiral environment, including biological systems and asymmetric synthetic transformations.
| Evidence Dimension | Absolute Configuration (Chirality) |
|---|---|
| Target Compound Data | (1R) configuration (CAS 134511-23-2) |
| Comparator Or Baseline | (1S) configuration (CAS 615251-45-1) |
| Quantified Difference | Non-superimposable enantiomer; leads to opposite stereochemical outcomes in chiral applications. |
| Conditions | Chemical identity and stereochemical assignment by vendor specification. |
Why This Matters
Substituting one enantiomer for the other will produce diastereomeric products in downstream reactions and completely alter biological activity, making the correct CAS selection non-negotiable for stereoselective research.
